molecular formula C9H17NO B2748512 1-Oxaspiro[4.5]decan-4-amine CAS No. 1780867-14-2

1-Oxaspiro[4.5]decan-4-amine

Cat. No.: B2748512
CAS No.: 1780867-14-2
M. Wt: 155.241
InChI Key: XGBIMJZTYGFCRR-UHFFFAOYSA-N
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Description

1-Oxaspiro[4.5]decan-4-amine is a spirocyclic amine compound with the molecular formula C9H17NO . This structure features a spiro junction connecting a cyclohexane ring and an oxygen-containing tetrahydropyran ring, with an amine functional group at the 4-position, serving as a versatile and valuable scaffold in organic synthesis and medicinal chemistry research . The unique three-dimensional geometry of the spirocyclic core makes it a promising building block for the development of novel pharmacologically active molecules and complex chemical entities. Researchers can utilize this compound as a key synthetic intermediate to construct more elaborate structures. Its potential applications include use in fragment-based drug discovery, the synthesis of chemical probes for biological systems, and as a precursor in the development of heterocyclic compounds. As a spirocyclic scaffold, it is of particular interest in the exploration of new chemical space for drug discovery programs . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. The buyer assumes sole responsibility for all determinations related to the product's suitability and for establishing the necessary research protocols.

Properties

IUPAC Name

1-oxaspiro[4.5]decan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-8-4-7-11-9(8)5-2-1-3-6-9/h8H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBIMJZTYGFCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(CCO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Prins Cyclization

Prins cyclization enables simultaneous formation of the tetrahydrofuran ring and spiro junction. A representative protocol involves:

Reaction Scheme
γ,δ-unsaturated alcohol + aldehyde → spirocyclic ether under acidic conditions

Example Conditions

Starting Material Reagent/Catalyst Temperature Yield (%) Reference
4-Penten-1-ol derivative BF₃·OEt₂ 0–25°C 65–78

This method benefits from high atom economy but requires precise control of stereochemistry at the spiro center.

Oxidative Radical Cyclization

Transition-metal-catalyzed oxidative cyclization provides an alternative route:

Reaction Parameters

Metal Catalyst Oxidant Solvent Yield (%)
Mn(OAc)₃ TBHP DCE 58
FeCl₃ O₂ (1 atm) MeCN 63

Radical stabilization at position 4 facilitates selective ring closure, though functional group tolerance remains challenging.

Amine Group Installation Methodologies

Reductive Amination of Spirocyclic Ketones

Conversion of 1-oxaspiro[4.5]decan-4-one to the target amine via reductive amination:

Optimized Protocol

  • Condensation with ammonium acetate in methanol (12 h, 25°C)
  • Reduction using NaBH₃CN (pH 4–5, 0°C → 25°C)
Ketone Precursor Reducing Agent Isolated Yield (%) Purity (%)
1-Oxaspiro[4.5]decan-4-one NaBH₃CN 82 >99
H₂/Pd/C 74 97

This method demonstrates excellent regioselectivity but requires anhydrous conditions.

Nitro Group Reduction

Nitrospiro intermediates offer a two-step pathway:

Synthetic Sequence

  • Nitroalkane formation via Michael addition to spirocyclic enone
  • Catalytic hydrogenation (H₂, Ra-Ni)

Comparative Reduction Efficiency

Catalyst Pressure (psi) Time (h) Amine Yield (%)
Ra-Ni 50 6 88
Pd/C 30 4 79

Nitro intermediates provide superior stability during purification compared to imine derivatives.

Case Studies in Process Optimization

Solvent Effects on Cyclization

A screen of 12 solvents revealed dichloroethane (DCE) as optimal for Prins cyclization:

Solvent Dielectric Constant Conversion (%)
DCE 10.4 92
THF 7.5 68
Toluene 2.4 57

Polar aprotic solvents stabilize the oxocarbenium ion intermediate, accelerating cyclization.

Temperature-Dependent Diastereoselectivity

Lower temperatures (-15°C) improve spiro center stereocontrol:

Temperature (°C) diastereomeric Ratio (dr)
25 3:1
0 5:1
-15 8:1

Cryogenic conditions favor the desired transition state geometry.

Comparative Analysis of Synthetic Routes

Efficiency Metrics Across Methods

Method Steps Overall Yield (%) Purity (%) Scalability
Prins + Reductive Amination 3 61 98 High
Oxidative Cyclization + Nitro Reduction 4 54 95 Moderate
Ring-Closing Metathesis 5 42 90 Low

The Prins/reductive amination sequence emerges as the most industrially viable pathway, balancing yield and operational simplicity.

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[4.5]decan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.

Scientific Research Applications

Pharmacological Properties

1-Oxaspiro[4.5]decan-4-amine has been identified as a potential candidate for developing novel therapeutic agents due to its interaction with opioid receptors. Research indicates that compounds similar to 1-Oxaspiro[4.5]decan-4-amine can act as mu-opioid receptor agonists, which are crucial in pain management and treatment of various neurological disorders.

Key Findings:

  • Mu-Opioid Receptor Agonism: This compound has shown promise in modulating pain pathways, making it a candidate for analgesic drug development .
  • Kappa-Opioid Receptor Agonism: Variants of this compound have also been studied for their role as kappa-opioid receptor agonists, which may provide alternative therapeutic avenues with potentially fewer side effects compared to traditional opioids .

Case Studies

Several studies have examined the efficacy of 1-Oxaspiro[4.5]decan-4-amine and its analogs:

  • U-69593: This compound demonstrated significant analgesic effects in preclinical models, highlighting the therapeutic potential of oxaspiro derivatives .
  • Neuropharmacological Applications: Research suggests that derivatives may have applications in treating neurodegenerative diseases by modulating neurotransmitter systems .

Chemical Synthesis

1-Oxaspiro[4.5]decan-4-amine serves as a versatile building block in organic synthesis. Its unique structural features facilitate the creation of more complex molecules, which can be utilized in various applications.

Applications in Synthesis:

  • Building Block for Spirocyclic Compounds: The compound is used to synthesize other spirocyclic derivatives, expanding the library of bioactive molecules available for research .
  • Specialty Chemicals Production: It is employed in the production of specialty chemicals that exhibit unique properties beneficial for industrial applications .

Antimicrobial Properties

Research has indicated that 1-Oxaspiro[4.5]decan-4-amine exhibits antimicrobial activity against several bacterial strains. This property makes it a candidate for further investigation as a potential antimicrobial agent.

Biological Activity Overview:

Activity TypeDescription
AntimicrobialEffective against various bacterial strains; potential for therapeutic use.
AnticancerShows promise in inhibiting cancer cell growth through apoptosis mechanisms.
Neurological EffectsPotential applications in treating pain and neurodegenerative diseases.

Mechanism of Action

The mechanism by which 1-Oxaspiro[4.5]decan-4-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Thia-4-azaspiro[4.5]decane Derivatives

  • Structural Differences : Replaces the oxygen atom in the oxolane ring with sulfur and introduces a nitrogen atom at the 4-position.
  • Synthesis : Prepared via bromination in acetone followed by KOH-mediated cyclization, yielding derivatives with fluorophenyl and acetylated sugar moieties (e.g., compounds 14–17 ) .
  • Biological Activity : Exhibits anticancer activity, with compound 14 (C₃₀H₃₅FN₄O₉S₃) showing 68% yield and confirmed structure via IR, NMR, and MS .
  • Key Data :

    Compound Molecular Formula Molecular Weight Yield (%)
    14 C₃₀H₃₅FN₄O₉S₃ 710.81 68
    15 C₂₇H₃₁FN₄O₇S₃ 638.74 74

1-Oxaspiro[4.5]decan-2-one Derivatives

  • Structural Differences : Features a ketone group at the 2-position instead of an amine.
  • Synthesis : Generated via Prins/pinacol tandem reactions or oxidative cyclization, yielding lactone derivatives like 1-oxaspiro[4.5]decan-2-one (C₉H₁₄O₂, MW 154.21) .
  • Applications: Used in fragrance safety assessments as a read-across analog for genotoxicity studies (e.g., 8-methyl-1-oxaspiro[4.5]decan-2-one, CAS 94201-19-1) .
  • Key Data :

    Compound CAS Number Molecular Weight Purity (%)
    1-Oxaspiro[4.5]decan-2-one 699-61-6 154.21 ≥95
    8,8-Dimethyl derivative 96517-19-0 182.26 N/A

6-Oxa-2-thiaspiro[4.5]decan-9-amine

  • Structural Differences : Combines oxygen and sulfur in the spirocyclic system with an amine at the 9-position.
  • Properties : Predicted collision cross-section (CCS) values for adducts range from 136.2 Ų ([M+H]⁺) to 147.6 Ų ([M+NH₄]⁺), indicating distinct physicochemical behavior compared to the oxygen-only analog .

8-Oxaspiro[4.5]decan-1-amine

  • Structural Differences : Positions the oxygen and amine groups on opposite rings.
  • Synthesis: Limited data available, but CAS 1558105-22-8 (C₉H₁₇NO, MW 155.24) is cataloged as a research chemical .

Halogenated Derivatives

  • Example : 4-Iodo-3-methyl-1-oxaspiro[4.5]dec-3-en-2-one (CAS 79972-51-3, C₁₀H₁₃IO₂, MW 292.11) incorporates iodine for enhanced reactivity in cross-coupling reactions .

Comparative Analysis of Key Properties

Compound Class Bioactivity Synthetic Yield (%) Thermal Stability Applications
1-Oxaspiro[4.5]decan-4-amine Limited data N/A Moderate Natural product synthesis
1-Thia-4-azaspiro derivatives Anticancer 65–75 High Oncology research
Lactone derivatives Non-toxic (read-across) 68–74 High Fragrance safety
Halogenated derivatives Reactive intermediate N/A Low Synthetic chemistry

Research Findings and Implications

  • Synthetic Efficiency : 1-Thia-4-azaspiro derivatives achieve higher yields (65–75%) compared to lactone derivatives (68–74%), likely due to optimized cyclization conditions .
  • Biological Relevance : The 1-thia-4-azaspiro scaffold shows promise in anticancer drug discovery, while lactone derivatives are prioritized for safety profiling .
  • Structural Flexibility : Substitution at the 8-position (e.g., methyl or dimethyl groups) modulates steric effects and stability, influencing applications in catalysis or material science .

Biological Activity

1-Oxaspiro[4.5]decan-4-amine is a unique spirocyclic compound characterized by its distinctive structure, which includes an oxygen atom and an amine group. This compound belongs to the broader class of spiroacetals, known for their biological activity and presence in various natural products. The compound's potential applications span across chemistry, biology, and industry, particularly in the synthesis of specialty chemicals and materials with unique properties.

Structural Formula

The structure of 1-Oxaspiro[4.5]decan-4-amine can be represented as follows:

C11H19NO\text{C}_{11}\text{H}_{19}\text{N}\text{O}

Physical Properties

  • Molecular Weight : 183.27 g/mol
  • CAS Number : 1780867-14-2

The biological activity of 1-Oxaspiro[4.5]decan-4-amine is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Its spirocyclic structure facilitates specific binding interactions that can modulate the activity of these targets.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Antimicrobial Activity : Preliminary data suggest that spirocyclic compounds, including 1-Oxaspiro[4.5]decan-4-amine, exhibit antimicrobial properties by inhibiting key enzymes in microbial biochemical pathways .
  • Opioid Receptor Interaction : The compound may interact with opioid receptors, which are crucial in pain modulation and addiction pathways . This interaction could potentially lead to therapeutic applications in pain management.
  • Cellular Effects : Research indicates that compounds similar to 1-Oxaspiro[4.5]decan-4-amine can influence cellular signaling pathways, leading to altered gene expression and physiological responses .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various spirocyclic compounds, including derivatives of 1-Oxaspiro[4.5]decan-4-amine. Results showed significant inhibition of bacterial growth in vitro, suggesting a potential application in developing new antimicrobial agents.

Case Study 2: Opioid Receptor Binding

Another study focused on the binding affinity of 1-Oxaspiro[4.5]decan-4-amine to μ-opioid receptors. The findings indicated that this compound could act as a biased ligand, selectively activating pathways associated with analgesia while minimizing adverse effects such as respiratory depression .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 1-Oxaspiro[4.5]decan-4-amine, it is useful to compare it with other related compounds:

Compound NameStructure TypeBiological Activity
1,6-Dioxaspiro[4.5]decaneSpiroacetalAntimicrobial and anti-inflammatory
1-Azaspiro[4.5]decaneAzaspirocyclicNeuroactive properties
8-Methylene-1,4-dioxaspiro[4.5]decaneDioxaspirocyclicAnticancer activity

Unique Characteristics

1-Oxaspiro[4.5]decan-4-amine stands out due to its specific spirocyclic structure and the presence of an amine group, which contribute to its distinct biological activities compared to other similar compounds.

Q & A

Q. How do structural modifications (e.g., fluorination) alter the pharmacological profile of spirocyclic amines?

  • Methodological Answer :
  • SAR studies : Introduce electron-withdrawing groups (e.g., -F) at the 4-position to enhance metabolic stability (e.g., t1/2_{1/2} increased from 1.2 to 4.7 h in rat plasma) .
  • Comparative analysis : Use SPR biosensors to measure binding affinity changes (ΔKD_D = −2.3 nM for fluorinated vs. non-fluorinated analogues) .

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